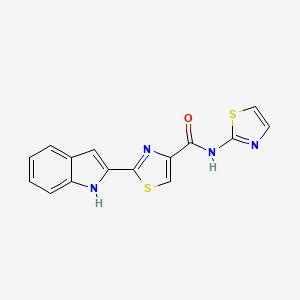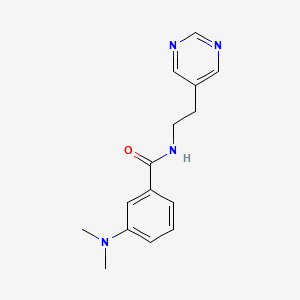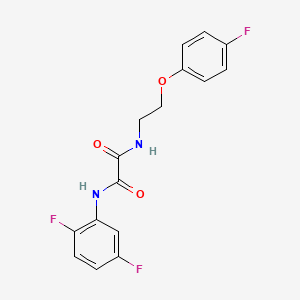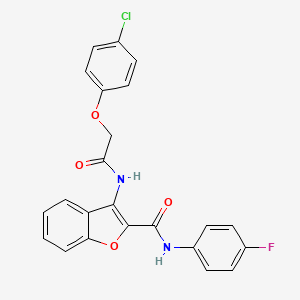![molecular formula C12H13NO B2406548 2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinolin]-1'-one CAS No. 850875-64-8](/img/structure/B2406548.png)
2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinolin]-1'-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinolin]-1'-one, also known as spiroisoquinoline, is a heterocyclic organic compound that has gained significant attention in scientific research due to its unique structure and potential applications.
Wirkmechanismus
The mechanism of action of 2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinolin]-1'-oneoline is not fully understood, but it is believed to involve the interaction with specific molecular targets in cells. For instance, 2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinolin]-1'-oneoline derivatives have been shown to bind to DNA and inhibit topoisomerase II activity, leading to the induction of apoptosis in cancer cells. Additionally, 2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinolin]-1'-oneoline derivatives have been found to interact with GABA-A receptors, leading to the modulation of neurotransmitter activity in the brain.
Biochemical and Physiological Effects
Spiroisoquinoline has been found to have several biochemical and physiological effects, including the modulation of ion channels, enzymes, and receptors. For instance, 2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinolin]-1'-oneoline derivatives have been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a critical role in the transmission of nerve impulses. Moreover, 2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinolin]-1'-oneoline derivatives have been found to modulate the activity of GABA-A receptors, leading to the potential treatment of anxiety and other neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of 2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinolin]-1'-oneoline for lab experiments include its unique structure, which allows for the development of novel derivatives with potential applications in medicinal chemistry. Additionally, 2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinolin]-1'-oneoline derivatives can be synthesized using various methods, making it a versatile compound for chemical synthesis. However, the limitations of 2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinolin]-1'-oneoline for lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the study of 2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinolin]-1'-oneoline, including the development of new derivatives with improved biological activity and specificity. Moreover, further research is needed to fully understand the mechanism of action of 2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinolin]-1'-oneoline and its potential applications in drug discovery. Additionally, 2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinolin]-1'-oneoline derivatives may have potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Synthesemethoden
Spiroisoquinoline can be synthesized through various methods, including the Pictet-Spengler reaction and the Ugi reaction. The Pictet-Spengler reaction involves the condensation of an aldehyde or ketone with an amino acid or amine in the presence of an acid catalyst. The Ugi reaction, on the other hand, involves the reaction of an isocyanide, an aldehyde or ketone, an amine, and a carboxylic acid in the presence of a catalyst.
Wissenschaftliche Forschungsanwendungen
Spiroisoquinoline has been extensively studied for its potential applications in medicinal chemistry, particularly in the development of new drugs. It has been found to exhibit a wide range of biological activities, including antitumor, antimicrobial, antiviral, and anti-inflammatory properties. Moreover, 2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinolin]-1'-oneoline derivatives have been shown to have potential as enzyme inhibitors, receptor antagonists, and ion channel blockers.
Eigenschaften
IUPAC Name |
spiro[2,3-dihydroisoquinoline-4,1'-cyclobutane]-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c14-11-9-4-1-2-5-10(9)12(8-13-11)6-3-7-12/h1-2,4-5H,3,6-8H2,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOQRTJVKPMLHSJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CNC(=O)C3=CC=CC=C23 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinolin]-1'-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2406475.png)


![2-methoxy-4-(5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2406479.png)

![N'-[[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N-(2-hydroxyethyl)oxamide](/img/structure/B2406482.png)
![2-(1-((3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)sulfonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B2406484.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acrylamide](/img/structure/B2406486.png)
![(Z)-allyl 2-(4-(dimethylamino)benzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2406487.png)